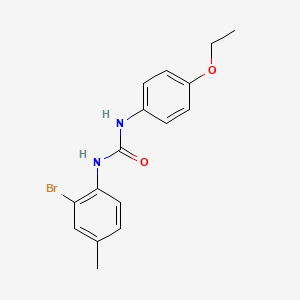![molecular formula C14H13F3N4O2 B5779633 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5779633.png)
3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide is a chemical compound that has gained attention for its potential applications in scientific research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide involves the formation of a covalent bond with the active site of the enzyme. This covalent bond leads to the inactivation of the enzyme, which ultimately results in an increase in acetylcholine levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide have been studied in various in vitro and in vivo models. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in acetylcholine levels, which may have therapeutic implications for diseases such as Alzheimer's and Parkinson's. However, excessive inhibition of these enzymes can also lead to adverse effects such as muscle weakness, respiratory depression, and seizures.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide is its ability to selectively inhibit acetylcholinesterase and butyrylcholinesterase. This selectivity can be useful in studying the role of these enzymes in various biological processes. However, the compound also has limitations such as its potential toxicity and the need for careful dosing to avoid adverse effects.
Zukünftige Richtungen
There are several future directions for the study of 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide. One direction is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Another direction is the study of the compound's potential therapeutic applications in diseases such as Alzheimer's and Parkinson's. Additionally, the compound's potential toxicity and adverse effects need to be further studied to ensure safe usage in lab experiments.
Conclusion:
In conclusion, 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide is a chemical compound that has potential applications in scientific research. Its ability to selectively inhibit acetylcholinesterase and butyrylcholinesterase has garnered attention for its potential therapeutic implications in diseases such as Alzheimer's and Parkinson's. However, careful dosing and further studies on its potential toxicity and adverse effects are necessary to ensure safe usage in lab experiments.
Synthesemethoden
The synthesis of 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide involves the reaction of cyanoacetic acid hydrazide and 2-(trifluoromethyl)benzaldehyde in the presence of acetic acid and ethanol. The resulting product is a white solid that is purified through recrystallization. The purity of the compound is confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide has been studied for its potential applications in scientific research. One of the major areas of interest is its ability to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in the nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which may have therapeutic implications for diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(3E)-3-[(2-cyanoacetyl)hydrazinylidene]-N-[2-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2/c1-9(20-21-12(22)6-7-18)8-13(23)19-11-5-3-2-4-10(11)14(15,16)17/h2-5H,6,8H2,1H3,(H,19,23)(H,21,22)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSDPGDQYOCLGB-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC#N)CC(=O)NC1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC#N)/CC(=O)NC1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[2-(cyanoacetyl)hydrazinylidene]-N-[2-(trifluoromethyl)phenyl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5779557.png)
![2-[(2-methylbenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779567.png)
![4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5779569.png)
![N-allyl-4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779585.png)
methanone](/img/structure/B5779589.png)
![N-[2-(acetylamino)phenyl]-2-naphthamide](/img/structure/B5779597.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5779608.png)
![2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5779612.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5779618.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5779638.png)


